N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
Overview
Description
N’-hydroxy-2-(4-nitrophenyl)ethanimidamide is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.179 g/mol . It is characterized by the presence of a nitrophenyl group attached to an ethanimidamide moiety, with a hydroxyl group on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-nitrophenyl)ethanimidamide typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired ethanimidamide compound .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-(4-nitrophenyl)ethanimidamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The hydroxylamine moiety can be oxidized to a nitroso group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Reduction: 2-(4-aminophenyl)ethanimidamide.
Oxidation: 2-(4-nitrosophenyl)ethanimidamide.
Substitution: Various substituted nitrophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N’-hydroxy-2-(4-nitrophenyl)ethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrophenyl group may also contribute to the compound’s activity by participating in redox reactions and forming reactive oxygen species .
Comparison with Similar Compounds
N’-hydroxy-2-(4-nitrophenyl)ethanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-2-(2-nitrophenyl)ethanimidamide: Similar structure but with the nitro group in the ortho position.
N’-hydroxy-2-(4-aminophenyl)ethanimidamide: Similar structure but with an amino group instead of a nitro group.
N’-hydroxy-2-(4-nitrosophenyl)ethanimidamide: Similar structure but with a nitroso group instead of a nitro group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activities and applications.
Properties
IUPAC Name |
N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962355 | |
Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-47-9 | |
Record name | NSC209072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.